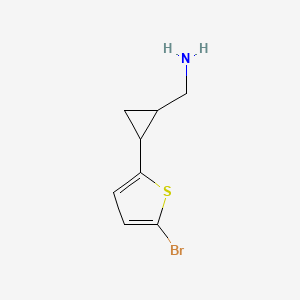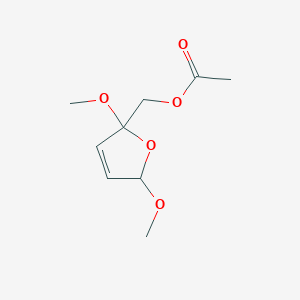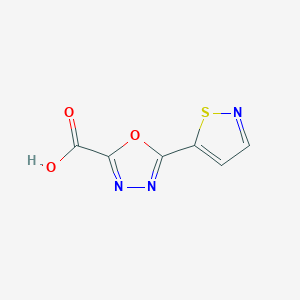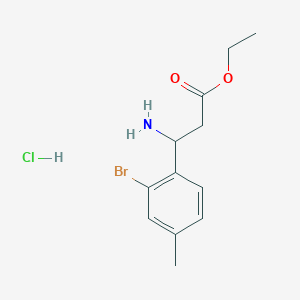![molecular formula C10H7FN4O2S B13544321 1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B13544321.png)
1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-dioxo-1lambda6-thietan-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-7-carbonitrile is a complex organic compound characterized by its unique structure, which includes a thietane ring, a benzotriazole moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxo-1lambda6-thietan-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-7-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thietane ring through a cyclization reaction, followed by the introduction of the benzotriazole moiety and the nitrile group under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-dioxo-1lambda6-thietan-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole moiety or the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
1-(1,1-dioxo-1lambda6-thietan-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-7-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxo-1lambda6-thietan-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-dioxo-1lambda6-thietan-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
- 1,1-dioxo-1lambda6-thietan-3-yl methanesulfonate
- (1,1-dioxo-1lambda6-thietan-3-yl)methyl methanesulfonate
Uniqueness
1-(1,1-dioxo-1lambda6-thietan-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-7-carbonitrile is unique due to its combination of a thietane ring, a benzotriazole moiety, and a nitrile group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H7FN4O2S |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
3-(1,1-dioxothietan-3-yl)-5-fluorobenzotriazole-4-carbonitrile |
InChI |
InChI=1S/C10H7FN4O2S/c11-8-1-2-9-10(7(8)3-12)15(14-13-9)6-4-18(16,17)5-6/h1-2,6H,4-5H2 |
InChI Key |
YEWKZCJCMWYYBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)N2C3=C(C=CC(=C3C#N)F)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)

![2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13544243.png)




amino]valeric acid](/img/structure/B13544282.png)
![2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B13544289.png)





